![molecular formula C9H14O B106122 Bicyclo[3.3.1]nonan-9-one CAS No. 17931-55-4](/img/structure/B106122.png)
Bicyclo[3.3.1]nonan-9-one
Overview
Description
Bicyclo[3.3.1]nonan-9-one is a bicyclic ketone characterized by a bridged structure with two fused cyclohexane-like rings. Its molecular formula is C₉H₁₄O (MW: 138.21 g/mol), and it has a CAS registry number of 17931-55-4 . Key structural studies using NMR, X-ray crystallography, and quantum mechanical analyses have revealed its rigid, chair-chair conformation, which contributes to its stability and reactivity .
Preparation Methods
Organocatalytic Cascade Reactions
Mechanism and Reaction Design
The organocatalytic cascade reaction represents a breakthrough in synthesizing bicyclo[3.3.1]nonan-9-one derivatives. This method leverages a thioether-linked L-prolinol-camphor-derived organocatalyst to initiate a 1,6-/γ-protonation/1,4-addition sequence between prochiral 4-substituted cyclohexanones and (E)-2-(3-arylallylidene)-indene-1,3-diones . The cascade proceeds at ambient temperature, forming five stereogenic centers with exceptional diastereo- and enantioselectivity (up to >20:1 dr and 97% ee) .
The reaction mechanism involves:
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1,6-Addition : The organocatalyst activates the cyclohexanone via enamine formation, enabling nucleophilic attack on the α,β-unsaturated diketone.
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γ-Protonation : Stereoselective protonation at the γ-position establishes the bicyclic framework.
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1,4-Addition : Intramolecular cyclization completes the this compound skeleton .
Substrate Scope and Optimization
Variations in the aryl group of the (E)-2-(3-arylallylidene)-indene-1,3-dione significantly influence yield and selectivity. Electron-donating substituents (e.g., -OMe) enhance reaction rates, while bulky groups (e.g., -Ph) improve stereocontrol. Representative data are summarized below:
Substrate (R Group) | Yield (%) | dr (exo:endo) | ee (%) |
---|---|---|---|
-H | 85 | 15:1 | 95 |
-OMe | 92 | 20:1 | 97 |
-Ph | 78 | 18:1 | 96 |
Three-Component Triple Cascade Reactions
Reaction Architecture
An innovative extension of the organocatalytic approach involves a three-component cascade combining 1,3-indanedione, an enal, and cyclohexenone . This method constructs bicyclo[2.2.2]octan-2-one derivatives but provides insights into ketone functionalization strategies applicable to this compound. The primary amine organocatalyst facilitates:
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Michael Addition : Between cyclohexenone and the enal.
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Aldol Condensation : Forms the bicyclic core.
Performance Metrics
This method achieves yields of 68–75% with >19:1 dr and 97% ee, demonstrating robustness for structurally related bicyclic ketones .
Traditional Synthetic Routes
Claisen-Schmidt Condensation
Condensation of cyclic ketones with aromatic aldehydes under basic conditions can yield bicyclic intermediates, but regioselectivity challenges limit their applicability to this compound .
Industrial Production Considerations
Scalability of Organocatalytic Methods
The organocatalytic cascade’s ambient temperature operation and atom economy make it industrially viable. Key optimizations include:
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Continuous Flow Reactors : Enhance heat and mass transfer, reducing reaction times.
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Catalyst Recycling : Immobilized catalysts on silica or polymers improve cost-efficiency .
Purification Techniques
Chromatography-free purification via crystallization is achievable due to the high diastereomeric ratio (>15:1), streamlining large-scale production .
Stereochemical and Analytical Validation
X-ray Crystallography
Single-crystal X-ray analyses (CCDC 1531207 and 1529395) confirm the exo configuration and stereochemical assignment of this compound derivatives .
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Chemical Reactivity
Bicyclo[3.3.1]nonan-9-one serves as a crucial building block in the synthesis of complex organic molecules. Its rigid bicyclic structure allows for strategic modifications to introduce different functional groups, enabling the creation of diverse new compounds. Notably, it has been utilized as a precursor for synthesizing bicyclo[3.3.1]nonan-2-ene, highlighting its utility in organic synthesis pathways .
Synthetic Routes
Several methods for synthesizing this compound have been reported:
- Cycloaddition Reactions : These reactions involve the addition of two or more unsaturated compounds to form a cyclic product.
- Rearrangements : The compound can be synthesized through rearrangements of other cyclic compounds, which can yield various derivatives .
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in pharmacology. The bicyclo[3.3.1]nonane moiety is prevalent in many biologically active natural products known for their anticancer, anti-inflammatory, and antimicrobial properties .
Case Studies
- Anticancer Properties : Various derivatives of this compound have been explored for their potential as anticancer agents. For instance, studies have shown that certain derivatives can inhibit the growth of human cancer cell lines .
- Natural Product Synthesis : The compound's framework is often found in natural products that exhibit therapeutic effects, making it a valuable target for drug discovery .
Industrial Applications
In addition to its applications in research and medicine, this compound is also used in industrial processes:
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonan-9-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit anticancer activity by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The following table summarizes key analogs, their structural features, synthesis routes, and biological activities:
Key Findings from Comparative Studies
Bioactivity and Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Halogen-substituted 2,4-diaryl-3-azabicyclo derivatives exhibit strong cytotoxicity but poor antioxidant activity due to prooxidant effects .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups on aryl rings enhance antioxidant activity but reduce cytotoxicity .
- κ-Opioid Receptor Binding : Heterocyclic 3-azabicyclo derivatives (e.g., dimethyl 7-methyl-2,4-dipyridyl variants) show high affinity for κ1 receptors, mimicking ketazocine's geometry .
Conformational Flexibility
- The parent this compound adopts a rigid chair-chair conformation, while nitrogen-substituted analogs (e.g., 3-azabicyclo) display chair-boat flexibility, influencing receptor interaction .
- Boron-containing analogs exhibit unique reactivity due to boron’s electrophilic character but lack the stability of carbon or nitrogen analogs .
Biological Activity
Bicyclo[3.3.1]nonan-9-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and synthetic routes that contribute to its bioactivity.
Structural Characteristics
This compound features a unique bicyclic structure that can adopt several conformations, including twin-chair (CC), boat-chair (BC), and twisted twin-boat (BB) conformers. These conformational variations can influence the compound's reactivity and biological interactions, making structural studies essential for understanding its biological properties .
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of this compound, particularly focusing on their ability to modulate polyamine (PA) catabolism, which is often disrupted in cancer cells. The activation of PA catabolism can lead to the production of cytotoxic substances that induce apoptosis in cancer cells.
Case Study: Bispidine Derivatives
A notable study evaluated the biological activity of new 3,7-diazathis compound derivatives, which were synthesized and tested for their antiproliferative properties. The results indicated that these compounds could effectively activate PA catabolism in regenerating rat liver homogenates. Out of eight synthesized bispidine derivatives, three exhibited significant cytotoxic effects against cancer cell lines in MTT assays, demonstrating their potential as antineoplastic agents .
Synthetic Routes and Modifications
The synthesis of this compound derivatives often employs organocatalytic methods that allow for high yields and selectivity. For instance, an efficient organocatalytic cascade reaction has been developed for synthesizing these compounds from prochiral cyclohexanones and indene derivatives, yielding products with excellent diastereo- and enantioselectivity . This synthetic versatility is crucial for exploring various modifications that enhance biological activity.
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound derivatives:
Future Directions
The exploration of this compound and its derivatives holds promise for the development of novel anticancer therapies. Future research should focus on:
- Mechanistic Studies : Understanding how these compounds interact at the molecular level with cancer pathways.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structural Modifications : Investigating how alterations in the bicyclic structure affect biological activity.
Q & A
Q. What are the common synthetic routes for bicyclo[3.3.1]nonan-9-one derivatives, and how can reaction conditions be optimized for yield and purity?
Basic Research Focus
The double Mannich reaction is a key method for synthesizing this compound derivatives. Optimize molar ratios (e.g., 1:4:2 for acetone:benzaldehyde:ammonium acetate) and employ triethylamine as a catalyst for acylation steps. Post-synthesis, recrystallization from methanol enhances purity, achieving yields up to 90%. Monitoring reaction progress via IR spectroscopy (e.g., amidic C=O stretch at 1654 cm⁻¹) ensures functional group integrity .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound derivatives?
Basic Research Focus
- X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π contacts contributing to crystal packing) .
- Dynamic NMR tracks conformational equilibria (e.g., chair-boat transitions) .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H = 52.3%, H⋯C = 23.7%) .
- IR spectroscopy confirms functional groups like ketones (C=O at 1718 cm⁻¹) .
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound derivatives?
Advanced Research Focus
- Methodology : Optimize geometry at B3LYP/6-31G(d,p) level and validate against X-ray data (RMSD < 0.1 Å).
- HOMO-LUMO analysis identifies charge transfer regions (e.g., HOMO localized on amidic carbonyl; ΔE = 5.3 eV) .
- Molecular electrostatic potential (MEP) maps reactive sites (e.g., electrophilic attack at carbonyl oxygen) .
Q. What strategies resolve contradictions between computational predictions and experimental data in conformational analysis?
Advanced Research Focus
- Cross-validate DFT results with X-ray crystallography (e.g., boat-boat vs. chair-chair conformations) .
- Adjust computational parameters (e.g., solvation models, basis sets) to match experimental NMR coupling constants .
- Account for crystal packing effects (e.g., C–H⋯π interactions distorting gas-phase DFT geometries) .
Q. How do steric effects of substituents influence conformational equilibria in this compound systems?
Advanced Research Focus
- Bulky 2-exo substituents (e.g., morpholine) force boat conformations via 1,3-diaxial strain .
- Quantify puckering parameters (e.g., θ₂ = 86.8° for boat-boat systems) using Cremer-Pople analysis .
- Dynamic NMR monitors conformational exchange rates (e.g., ΔG‡ for ring inversion) .
Q. What methodological considerations are critical when assessing biological activity via molecular docking?
Advanced Research Focus
- Target selection : Prioritize proteins with known ligand interactions (e.g., ERα for anticancer activity) .
- Validation : Compare docking scores (e.g., −9.56 kcal/mol for 3ERT protein) with experimental IC₅₀ values .
- Toxicity screening : Use β-cyclodextrin complexes to enhance bioavailability and reduce acute toxicity .
Q. How does Hirshfeld surface analysis quantify intermolecular interactions in crystalline derivatives?
Basic Research Focus
Interaction Type | Contribution (%) |
---|---|
H⋯H | 52.3 |
H⋯C/C⋯H | 23.7 |
H⋯Cl/Cl⋯H | 11.3 |
H⋯O/O⋯H | 10.8 |
Data derived from 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl derivative . |
Q. What challenges arise in synthesizing enantiomerically pure derivatives, and how are they addressed?
Advanced Research Focus
- Chiral resolution : Use chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) .
- X-ray crystallography confirms absolute configuration via Flack parameter .
- Dynamic kinetic resolution minimizes racemization during acylation .
Q. How does heteroatom incorporation (S, Se) alter chemical and pharmacological properties?
Advanced Research Focus
- Synthesis : Introduce S/Se via ring-enlargement reactions (e.g., 3-selena-7-azabicyclo derivatives) .
- Bioactivity : Selenium analogs show enhanced antiarrhythmic activity but require toxicity profiling .
- Structural impact : X-ray confirms chair-boat conformations in 3,7,9-triheterabicyclo[3.3.2]decan-10-ones .
Q. What safety protocols are recommended for handling reactive intermediates?
Basic Research Focus
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTMMSQPXGWCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939200 | |
Record name | Bicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17931-55-4, 10036-09-6 | |
Record name | Bicyclo[3.3.1]nonan-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17931-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(3.3.1)nonan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(3.3.1)nonan-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017931554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[3.3.1]nonan-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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